molecular formula C20H12N2O4 B074643 [2,2'-Biquinoline]-4,4'-dicarboxylic acid CAS No. 1245-13-2

[2,2'-Biquinoline]-4,4'-dicarboxylic acid

Cat. No. B074643
CAS RN: 1245-13-2
M. Wt: 344.3 g/mol
InChI Key: AFYNADDZULBEJA-UHFFFAOYSA-N
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Description

[2,2’-Biquinoline]-4,4’-dicarboxylic acid, also known as 2,2’-Bicinchoninic acid, is a compound with the empirical formula C20H12N2O4 . It is used in various applications, including as a reagent for the detection of copper .


Synthesis Analysis

While specific synthesis methods for [2,2’-Biquinoline]-4,4’-dicarboxylic acid were not found in the search results, it’s worth noting that the synthesis of similar compounds often involves complex organic reactions .


Molecular Structure Analysis

The molecular weight of [2,2’-Biquinoline]-4,4’-dicarboxylic acid is 344.32 . The SMILES string representation of its structure is OC(=O)c1cc(nc2ccccc12)-c3cc(C(O)=O)c4ccccc4n3 .


Chemical Reactions Analysis

[2,2’-Biquinoline]-4,4’-dicarboxylic acid has been noted to react with copper. Specifically, it reacts with Cu1+ to produce a purple-colored complex . This reaction is utilized in the detection of copper .

Scientific Research Applications

  • Radiochemiluminescence Applications : Carboxyquinolines, including 2,2'-biquinoline-4,4'-dicarboxylic acid, have been radiolyzed to produce 1,4-dihydroquinolines that emit light upon addition of bases in the presence of oxygen. These reactions have potential as radiation dosimeters and for analytical applications (Papadopoulos et al., 2000).

  • Electrophoretic Deposition and Surface Modification : 2,2'-Biquinoline-4,4'-dicarboxylic acid has been utilized in the electrophoretic deposition of films and as a dispersant for the deposition of inorganic materials like huntite, ZnO, and TiO2. This is due to its strong adsorption properties and chelating nature (Wojtal & Zhitomirsky, 2016).

  • Coordination Polymers and Complexes : This compound has been used in the synthesis of novel Mn(II) and Cu(II) complexes and coordination polymers. These complexes exhibit unique structural and magnetic properties (Zhang et al., 2008).

  • Photoluminescence Properties : The compound is involved in the formation of metal-organic frameworks with enhanced photoluminescence properties. For instance, Zn(II) coordination polymers with 2,2'-biquinoline-4,4'-dicarboxylic acid have shown significant blue photoluminescence emissions (Deng et al., 2014).

  • Application in Dye-Sensitized Solar Cells : A copper complex with 2,2'-biquinoline-4,4'-dicarboxylic acid has been investigated for use in dye-sensitized solar cells, although the efficiency in these cells was found to be low (Wills et al., 2013).

  • Photocaging Applications in Biology : In biological applications, particularly in photocaging, modifications to 2,2'-biquinoline-4,4'-dicarboxylic acid have been explored to improve the stability, quantum yield, and biocompatibility of Ru(II) complex photocages (Havrylyuk et al., 2020).

  • Catalysis in Organic Synthesis : The compound has been used as a catalyst in the oxidation of benzylic and alicyclic compounds to corresponding ketones (Rahman et al., 2011).

  • Protein Assay Applications : It has been adapted for use in microtiter plate protein assays, providing a sensitive method for protein determination (Sorensen & Brodbeck, 1986).

Future Directions

While specific future directions for [2,2’-Biquinoline]-4,4’-dicarboxylic acid are not mentioned in the search results, its use as a reagent for the detection of copper suggests potential applications in analytical chemistry .

properties

IUPAC Name

2-(4-carboxyquinolin-2-yl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2O4/c23-19(24)13-9-17(21-15-7-3-1-5-11(13)15)18-10-14(20(25)26)12-6-2-4-8-16(12)22-18/h1-10H,(H,23,24)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFYNADDZULBEJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=NC4=CC=CC=C4C(=C3)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8061638
Record name [2,2'-Biquinoline]-4,4'-dicarboxylic acid
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Molecular Weight

344.3 g/mol
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Physical Description

Beige powder; [Sigma-Aldrich MSDS]
Record name Bicinchoninic acid
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Product Name

[2,2'-Biquinoline]-4,4'-dicarboxylic acid

CAS RN

1245-13-2
Record name Bicinchoninic acid
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Record name 2,2'-Bicinchoninic acid
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Record name [2,2'-Biquinoline]-4,4'-dicarboxylic acid
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Record name [2,2'-Biquinoline]-4,4'-dicarboxylic acid
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Record name [2,2'-biquinoline]-4,4'-dicarboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
279
Citations
J Ye, P Zhang, K Ye, H Zhang, S Jiang, L Ye… - Journal of Solid State …, 2006 - Elsevier
Four coordination polymers [Zn(bqdc)(phen)] n (1), [Zn(bqdc)(bpy)(H 2 O)] n (2), [Mn(bqdc)(bpy)(H 2 O) 2 ] n (3) and [Mn(bqdc)(phen)(H 2 O) 2 ] n (4) (H 2 bqdc=2,2′-biquinoline-4,4′-…
Number of citations: 26 www.sciencedirect.com
J Xie - Zeitschrift für anorganische und allgemeine Chemie, 2009 - Wiley Online Library
A new two‐dimensional metal‐organic framework [Zn(bqdc)] n (bqdc = 2,2′‐biquinoline‐4,4′‐dicarboxylate) was obtained by the reaction of ligand 2,2′‐biquinoline‐4,4′‐…
Number of citations: 13 onlinelibrary.wiley.com
PX Dai, EC Yang, XG Wang… - … für anorganische und …, 2008 - Wiley Online Library
Two metal‐organic coordination polymers with one‐dimensional infinite chain motif, [Cd(bqdc)(phen) 2 ] n (1) and [Co(bqdc)(phen)(H 2 O) 2 ] n (2) (H 2 bqdc = 2,2′‐biquinoline‐4,4′‐…
Number of citations: 16 onlinelibrary.wiley.com
YN Zhang, JQ Liu, T Wang, GL Wen, GP Yang… - Journal of Molecular …, 2008 - Elsevier
Hydrothermal reactions of Mn(II) or Cu(II) with the mixed ligands 2,2′-biquinoline-4,4′-dicarboxylic acid (H 2 bqdc), 4,4′-bispyridine (bipy) or dipyridin-2-ylamine (N 3 ) lead to the …
Number of citations: 7 www.sciencedirect.com
S Zati-Hanani, R Adnan, AFA Latip, CS Sipaut - Sains Malaysiana, 2011 - ukm.edu.my
Two new lanthanide coordination complexes with 2, 2’-biquinoline-4, 4’-dicarboxylic acid (H2bqda) and 1, 10-phenanthroline (phen),[La2 (Hbqda) 2 (bqda) 2 (phen)] n [1] and [Gd (bqda…
Number of citations: 11 www.ukm.edu.my
B Deng, HY Huang, QG Li - Advanced Materials Research, 2014 - Trans Tech Publ
With 2,2'-biquinoline-4,4'-dicarboxylic acid disodium salt (BCA) and Zn (CH 3 COO) 2 ·2H 2 O as starting materials, a sheaflike Zn (II)-2,2'-biquinoline-4,4'-dicarboxylic acid disodium salt …
Number of citations: 1 www.scientific.net
K Shankar, JB Baruah - ChemistrySelect, 2016 - Wiley Online Library
Interplay of weak interactions of di‐aqua‐bis‐ethylenediammine copper(II) 2,2′‐biquinoline‐4,4′‐dicarboxylate hydrate (1) were used to modulate solid state fluorescence emissions. …
P Wojtal, I Zhitomirsky - Materials Letters, 2016 - Elsevier
2,2′-biquinoline-4,4′-dicarboxylic acid (BQCOOH) exhibits interesting photoluminescence and electroluminescence properties, which have motivated the development of BQCOOH …
Number of citations: 2 www.sciencedirect.com
KQ Hu, LZ Zhu, CZ Wang, L Mei, YH Liu… - Crystal Growth & …, 2016 - ACS Publications
Novel uranyl coordination polymers, UO 2 (bqdc)(phen)·H 2 O (1), [UO 2 (μ-OH)(bqdc)(H 2 bpy) 0.5 (H 2 O)] (2), Na[(UO 2 ) 2 (bqdc) 3 Na(H 2 O) 2 ] (3), and [Na(bqdc) 0.5 (bpp)(H 2 O)] (…
Number of citations: 28 pubs.acs.org
Y Wang, R Cao, W Bi, X Li, X Li, D Sun - Journal of molecular structure, 2005 - Elsevier
Two novel supermolecular frameworks constructed by 2,2′-biquinoline-4,4′-dicarboxylic acid (H 2 bqdc) were synthesized and their crystal structures were characterized by single …
Number of citations: 18 www.sciencedirect.com

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